molecular formula C3H6N2O2 B1669520 Cycloserine CAS No. 68-41-7

Cycloserine

Cat. No. B1669520
CAS RN: 68-41-7
M. Wt: 102.09 g/mol
InChI Key: DYDCUQKUCUHJBH-UWTATZPHSA-N
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Description

Cycloserine is an antibiotic and anti-tuberculosis drug that has been used for decades to treat bacterial infections and tuberculosis. It has been studied extensively and is a key part of the treatment of tuberculosis. Cycloserine has a broad range of applications in scientific research, including in vivo and in vitro studies. It has been used to study the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics of drugs, as well as to assess the advantages and limitations for lab experiments.

Scientific research applications

Enhancement of Fear Extinction Learning

D-Cycloserine and Fear Extinction: DCS has been recognized for its ability to enhance the extinction of conditioned fear responses in both animal models and human subjects. This has profound implications for the treatment of anxiety disorders, where DCS could potentially augment exposure therapy by facilitating the extinction learning process. The mechanism is thought to be related to its action as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the neural circuits of learning and memory, including the extinction of fear and anxiety responses. The application of DCS in clinical settings, however, has shown mixed results, suggesting the need for further research to optimize treatment protocols and patient selection for maximizing therapeutic outcomes (Myers & Carlezon, 2012).

Cognitive Behavioral Therapy Augmentation

DCS Augmentation in Anxiety Disorders: Studies exploring DCS as an augmentation strategy for cognitive behavioral therapy (CBT) in the treatment of anxiety disorders have shown promise. DCS is believed to enhance the efficacy of exposure-based CBT by facilitating the neurological processes underlying fear extinction. This suggests a potential for DCS to accelerate therapeutic progress and improve outcomes in the treatment of various anxiety disorders, including obsessive-compulsive disorder and post-traumatic stress disorder. However, the effectiveness of DCS augmentation appears to be influenced by several factors, including the timing of administration and the specific characteristics of the exposure therapy employed (Hofmann, Wu, & Boettcher, 2013).

Pediatric Anxiety Treatment

Pediatric Applications of DCS: The use of DCS in treating anxiety disorders in children and adolescents is under investigation, with preliminary research suggesting that DCS could enhance the effectiveness of exposure-based therapies in young populations. This line of research is particularly important given the unique challenges and considerations in treating psychiatric conditions in children, including concerns about medication acceptance among parents and the potential for adverse effects. Early findings indicate a promising role for DCS in augmenting therapeutic outcomes in young patients with anxiety disorders, though more research is needed to fully understand its benefits and limitations in pediatric settings (Byrne, Farrell, Storch, & Rapee, 2014).

Understanding Mechanisms of Action

Mechanistic Insights into DCS Action: Research into the mechanisms by which DCS facilitates fear extinction and enhances cognitive therapy has led to a deeper understanding of the underlying neural and psychological processes. This work has highlighted the complex interplay between lower-level, automatic learning mechanisms and higher-order cognitive processes in fear conditioning and extinction. It suggests that DCS may preferentially affect more automatic, non-conscious learning processes, which could have implications for its use in clinical practice, particularly in distinguishing between the types of therapy it may most effectively augment (Grillon, 2009).

properties

IUPAC Name

(4R)-4-amino-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDCUQKUCUHJBH-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022870
Record name Cycloserine
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Molecular Weight

102.09 g/mol
Source PubChem
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Physical Description

Solid
Record name Cycloserine
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Solubility

Soluble, SOL IN WATER; SLIGHTLY SOL IN METHANOL, PROPYLENE GLYCOL, 8.77e+02 g/L
Record name Cycloserine
Source DrugBank
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Record name Cycloserine
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Mechanism of Action

Cycloserine is an analog of the amino acid D-alanine. It interferes with an early step in bacterial cell wall synthesis in the cytoplasm by competitive inhibition of two enzymes, L-alanine racemase, which forms D-alanine from L-alanine, and D-alanylalanine synthetase, which incorporates D-alanine into the pentapeptide necessary for peptidoglycan formation and bacterial cell wall synthesis., EXCRETION OF B-ALANINE & D-BETA-AMINOISOBUTYRIC ACID WAS INCR IN PT WITH TUBERCULOSIS RECEIVING CLINICAL DOSES OF D-CYCLOSERINE., Cycloserine is inhibitory for Mycobacterium tuberculosis in concentrations of 5 to 20 ug/ml in vitro. There is no cross-resistance between cycloserine and other tuberculostatic agents. While the antibiotic is effective in experimental infections caused by other microorganisms, studies in vitro reveal no suppression of growth in cultures made in conventional media, which contain D-alanine; this amino acid blocks the antibacterial activity of cycloserine. ... Cycloserine inhibits reactions in which D-alanine is involved in bacterial cell-wall synthesis. The use of media free of D-alanine reveals that the antibiotic inhibits the growth in vitro of enterococci, E. coli, Staph. aureus, Nocardia species, and Chlamydia.
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Product Name

Cycloserine

Color/Form

CRYSTALS, WHITE TO PALE YELLOW, CRYSTALLINE POWDER

CAS RN

68-41-7
Record name (+)-Cycloserine
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Melting Point

155-156 °C (decomposes), 147 °C
Record name Cycloserine
Source DrugBank
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Record name CYCLOSERINE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cycloserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloserine
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Cycloserine
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Cycloserine
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Cycloserine
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Cycloserine
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Cycloserine

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